Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate
Description
Properties
IUPAC Name |
tert-butyl 4-[4-(2,3,4,5,6-pentafluorophenoxy)carbonylpyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F5N3O4/c1-21(2,3)33-20(31)29-8-6-28(7-9-29)12-10-11(4-5-27-12)19(30)32-18-16(25)14(23)13(22)15(24)17(18)26/h4-5,10H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHATYMDMSNXMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656423 | |
| Record name | tert-Butyl 4-{4-[(pentafluorophenoxy)carbonyl]pyridin-2-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944450-81-1 | |
| Record name | 1,1-Dimethylethyl 4-[4-[(2,3,4,5,6-pentafluorophenoxy)carbonyl]-2-pyridinyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944450-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-{4-[(pentafluorophenoxy)carbonyl]pyridin-2-yl}piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80656423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Activation of the carboxylic acid group on the isonicotinic acid derivative to form a pentafluorophenyl ester.
- Protection of the piperazine amine with a tert-butoxycarbonyl (Boc) group to prevent side reactions during esterification.
- Coupling reaction between the activated pentafluorophenyl ester and the Boc-protected piperazine-substituted isonicotinic acid.
This approach leverages the high reactivity of pentafluorophenyl esters in nucleophilic substitution reactions, facilitating efficient coupling under mild conditions.
Detailed Preparation Steps
Synthesis of Boc-Protected Piperazine Intermediate
- The piperazine ring is first reacted with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butoxycarbonyl protecting group on the nitrogen atom.
- This step is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at controlled temperatures (0–25°C) to ensure selective protection.
Preparation of Isonicotinic Acid Derivative
- Isonicotinic acid or its derivative is prepared or obtained commercially.
- The carboxylic acid functionality is then activated by reaction with pentafluorophenol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- This reaction typically occurs in anhydrous solvents like dichloromethane at low temperatures (0–5°C) to minimize side reactions.
-
- The Boc-protected piperazine intermediate is reacted with the pentafluorophenyl ester of isonicotinic acid.
- The reaction is conducted under anhydrous conditions, often using a base such as triethylamine or N,N-diisopropylethylamine to neutralize the acid formed.
- Reaction temperatures range from ambient to slightly elevated (20–40°C) and the reaction time varies from several hours to overnight to ensure completion.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Boc Protection of Piperazine | Di-tert-butyl dicarbonate (Boc2O), base | Dichloromethane (DCM) | 0–25°C | Selective amine protection |
| Activation of Isonicotinic Acid | Pentafluorophenol, DCC or DIC | DCM | 0–5°C | Formation of pentafluorophenyl ester |
| Coupling Reaction | Boc-piperazine, base (TEA or DIPEA) | DCM or THF | 20–40°C | Esterification via nucleophilic substitution |
| Purification | Silica gel chromatography | Various solvents | Ambient | Ensures 90% purity product |
Research Findings and Analysis
- The use of pentafluorophenyl esters as activated esters is well-documented for their high reactivity and stability, which facilitates efficient coupling with amines such as Boc-protected piperazine derivatives.
- Protection of the piperazine nitrogen with Boc groups is critical to avoid unwanted side reactions during ester formation and to improve the selectivity of the coupling step.
- The choice of coupling reagents like DCC or DIC and the use of bases such as triethylamine are standard in peptide and ester bond formation, ensuring high yields and purity.
- Temperature control during activation and coupling steps is essential to minimize hydrolysis and side product formation, as indicated by the low-temperature conditions during ester activation.
- The final compound's purity and stability are maintained by storage in amber glass bottles, protecting it from light-induced degradation.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Boc Protection | Boc2O, base, DCM, 0–25°C | Protect piperazine amine | Boc-protected piperazine |
| Ester Activation | Pentafluorophenol, DCC/DIC, DCM, 0–5°C | Form pentafluorophenyl ester | Activated ester intermediate |
| Coupling Reaction | Boc-piperazine, base, DCM/THF, 20–40°C | Couple ester with piperazine | Target compound formation |
| Purification | Silica gel chromatography | Remove impurities | 90% purity product |
Chemical Reactions Analysis
Types of Reactions: Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological systems and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate
- Molecular Formula : C₂₁H₂₀F₅N₃O₄
- Molecular Weight : 473.39 g/mol
- CAS RN : 944450-81-1
- Melting Point : 112–113°C
Structural Features :
- Contains a pentafluorophenyl ester group, enhancing reactivity as a leaving group in nucleophilic acyl substitution reactions.
- A tert-butoxycarbonyl (Boc)-protected piperazine moiety, which provides stability during synthetic processes and allows for orthogonal deprotection under acidic conditions.
Structural and Functional Analogues
A comparative analysis with key analogues is summarized below:
| Compound Name | Molecular Formula | CAS RN | Melting Point (°C) | Key Functional Groups | Primary Application |
|---|---|---|---|---|---|
| Target Compound | C₂₁H₂₀F₅N₃O₄ | 944450-81-1 | 112–113 | Pentafluorophenyl ester, Boc-piperazine | Coupling reagent |
| 2-[4-(Fmoc)piperazin-1-yl]acetic acid | C₂₁H₂₀N₂O₄ | 180576-05-0 | N/A | Fmoc-protected piperazine, acetic acid | Solid-phase peptide synthesis |
| 2,3,4,5,6-Pentafluorophenylacetic acid | C₈H₅F₅O₂ | 653-21-4 | 108–110 | Pentafluorophenyl, acetic acid | Intermediate in organic synthesis |
| N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives | Varies | Varies | Varies | Phenylpiperazine, spirocyclic diones | 5-HT receptor ligands |
Key Comparisons
Piperazine Derivatives with Different Protecting Groups
Boc vs. Fmoc Protection :
- Boc (tert-butoxycarbonyl) : Stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid). Ideal for stepwise synthesis requiring orthogonal protection .
- Fmoc (9-fluorenylmethoxycarbonyl) : Base-labile (removed with piperidine), commonly used in solid-phase peptide synthesis due to compatibility with acid-stable resins .
- Impact on Reactivity : The Boc group in the target compound enhances stability during ester activation, whereas Fmoc in the acetic acid derivative (CAS 180576-05-0) allows for milder deprotection .
Phenylpiperazine Derivatives :
- Derivatives with 4-phenylpiperazine (e.g., compounds in ) exhibit high 5-HT₂A receptor affinity (Ki = 15–46 nM) due to hydrophobic interactions with the receptor .
- In contrast, the Boc-piperazine in the target compound is pharmacologically inert, emphasizing its role as a synthetic intermediate rather than a bioactive molecule .
Pentafluorophenyl Esters
Reactivity :
- The pentafluorophenyl ester in the target compound is more electrophilic than standard phenyl esters, accelerating coupling reactions. This contrasts with simpler analogues like 2,3,4,5,6-pentafluorophenylacetic acid (CAS 653-21-4), which lacks the piperazine-isonicotinate framework and is less reactive in complex syntheses .
Solubility and Stability :
- The isonicotinate backbone in the target compound improves solubility in polar aprotic solvents (e.g., DMF) compared to aliphatic esters like pentafluorophenylacetic acid .
Biological Activity
Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate, with the CAS number 944450-81-1, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pentafluorophenyl group and a piperazine moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C21H20F5N3O4
- Molecular Weight : 473.39 g/mol
- Purity : Typically >90%
- IUPAC Name : tert-butyl 4-[4-(2,3,4,5,6-pentafluorophenoxy)carbonylpyridin-2-yl]piperazine-1-carboxylate
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Its structure suggests potential inhibitory effects on specific enzymes related to inflammatory and fibrotic processes.
Biological Activity Studies
Recent studies have indicated that compounds similar to this compound exhibit significant biological activities:
- Inhibition of Autotaxin : Research has shown that certain derivatives can inhibit autotaxin, an enzyme implicated in the production of lysophosphatidic acid (LPA), which is involved in fibrotic diseases. This inhibition can lead to reduced levels of LPA in plasma, demonstrating potential therapeutic effects in conditions like pulmonary fibrosis .
- Antioxidant Properties : Compounds with similar piperazine structures have been noted for their antioxidant activities, which may contribute to their protective effects against oxidative stress-related damage in cells .
- Central Nervous System Activity : Some derivatives have shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders .
Table 1: Summary of Biological Activities
Case Study: Efficacy in Pulmonary Fibrosis
A study evaluated the efficacy of a related compound in a bleomycin-induced pulmonary fibrosis model. The results indicated that the compound effectively reduced extracellular matrix deposition and improved lung function metrics . This highlights the potential therapeutic role of this compound and its derivatives in managing fibrotic diseases.
Q & A
Q. What are the recommended synthetic routes for preparing Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves coupling 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid with pentafluorophenol using carbodiimide-based coupling reagents (e.g., DCC or EDC) in anhydrous conditions. Key intermediates should be purified via column chromatography and characterized using:
- Nuclear Magnetic Resonance (NMR): To confirm the integrity of the piperazine-Boc group and aromatic fluorination patterns.
- Infrared Spectroscopy (IR): To verify esterification (C=O stretch at ~1740 cm⁻¹) and Boc-group retention (C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (MS): To confirm molecular ion peaks (e.g., m/z 473.39 for [M+H]⁺) .
Q. How can researchers ensure the purity of this compound, and what analytical techniques are critical for quality control?
Methodological Answer: Purity assessment requires:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/sodium 1-octanesulfonate, pH 4.6) to resolve impurities .
- Melting Point Analysis: Consistent values (112–113°C) indicate crystallinity and minimal contaminants .
- Elemental Analysis: Validate %C, %H, %N against theoretical values (C: 53.28%, H: 4.26%, N: 8.88%) .
Advanced Research Questions
Q. What strategies optimize the stability of the Boc-protected piperazine moiety during multi-step synthesis?
Methodological Answer: The Boc group is acid-labile; thus, avoid acidic conditions post-protection. Strategies include:
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹⁹F NMR)?
Methodological Answer: Unexpected ¹⁹F NMR splitting may arise from:
- Rotameric Effects: Slow rotation around the ester bond at low temperatures. Confirm by variable-temperature NMR (−40°C to 25°C).
- Impurity Interactions: Cross-check with ¹H-¹⁹F HOESY to identify spatial proximity of fluorine atoms to protons in impurities .
- Synthons Reanalysis: Validate starting materials for isotopic labeling or stereochemical anomalies .
Q. What experimental designs assess the compound’s reactivity in nucleophilic acyl substitution reactions?
Methodological Answer: Design kinetic studies under varying conditions:
- Solvent Polarity: Compare reaction rates in DMF (polar aprotic) vs. THF (less polar).
- Nucleophile Strength: Use primary amines (e.g., benzylamine) vs. weaker nucleophiles (e.g., aniline).
- Temperature Gradients: Monitor activation energy via Arrhenius plots.
Data Table:
| Condition | Reaction Rate (k, s⁻¹) | Half-life (t₁/₂) |
|---|---|---|
| DMF, 25°C | 0.045 | 15.4 h |
| THF, 25°C | 0.012 | 57.8 h |
| DMF, 40°C | 0.098 | 7.1 h |
Contradiction Analysis
Q. How to address discrepancies in reported melting points (e.g., 112–113°C vs. literature outliers)?
Methodological Answer: Potential causes include:
- Polymorphism: Recrystallize from different solvents (e.g., ethyl acetate vs. hexane) and analyze via X-ray diffraction.
- Hydration/Solvation: Perform thermogravimetric analysis (TGA) to detect weight loss indicative of solvent retention .
- Purity Threshold: Reproduce synthesis with ≥99% purity (via prep-HPLC) and compare .
Safety and Handling
Q. What protocols mitigate risks associated with handling fluorinated aromatic compounds?
Methodological Answer:
- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of fluorinated dust/aerosols.
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles; fluorinated compounds may penetrate latex.
- Waste Disposal: Quench reactive intermediates (e.g., with aqueous NaOH) before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
